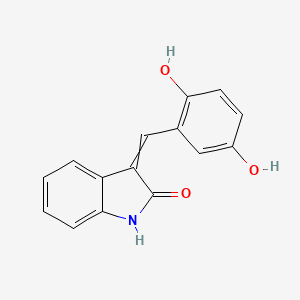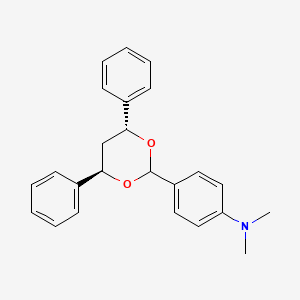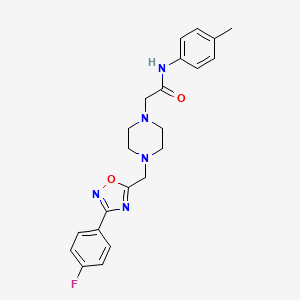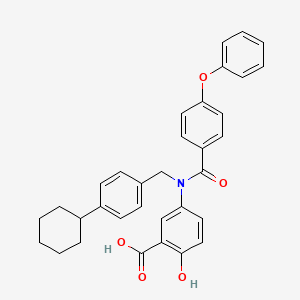
ANAVEX 2-73
Vue d'ensemble
Description
Il est principalement étudié pour ses effets thérapeutiques potentiels dans les troubles neurodégénératifs et neurodéveloppementaux, notamment la maladie d'Alzheimer, la maladie de Parkinson et le syndrome de Rett . Anavex 2-73 est une petite molécule disponible par voie orale qui active le récepteur sigma-1 et les récepteurs muscariniques, qui sont essentiels pour restaurer l'homéostasie cellulaire et promouvoir la neuroplasticité .
Applications De Recherche Scientifique
Anavex 2-73 a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé pour étudier l'activation des récepteurs sigma-1 et muscariniques et leur rôle dans l'homéostasie cellulaire.
Biologie : Il est utilisé pour étudier les mécanismes moléculaires à la base des troubles neurodégénératifs et neurodéveloppementaux.
5. Mécanisme d'action
This compound exerce ses effets en activant le récepteur sigma-1 (SIGMAR1) et les récepteurs muscariniques. L'activation de SIGMAR1 entraîne la restauration de l'homéostasie cellulaire et favorise la neuroplasticité. Ce mécanisme est crucial pour ses effets thérapeutiques potentiels dans les troubles neurodégénératifs et neurodéveloppementaux. Le composé cible également le mauvais repliement des protéines, le stress oxydatif, le dysfonctionnement mitochondrial et la neuroinflammation, qui sont des caractéristiques courantes de ces troubles .
Safety and Hazards
Orientations Futures
AE-37 hydrochloride is currently under clinical development by NuGenerex Immuno-Oncology and is in Phase II for Triple-Negative Breast Cancer (TNBC) . It is also being investigated for use in the treatment of other conditions such as Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .
Mécanisme D'action
Target of Action
The sigma-1 receptor is an intracellular chaperone protein expressed in most tissues and located at focal contacts between mitochondria and the endoplasmic reticulum . It forms heterodimers with many other membrane receptors, influencing multiple cellular pathways and physiological processes .
Mode of Action
ANAVEX 2-73 acts as an agonist of the sigma-1 receptor . By binding to this receptor, it promotes its neuroprotective effects . It has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine . It also suppresses the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation .
Biochemical Pathways
This compound impacts multiple biochemical pathways. It has been found to correct metabolic alterations in patients with Rett syndrome through enhanced mitochondrial energy production and increased expression of genes involved in oxidative phosphorylation, fatty acid metabolism, developmental signaling pathways, transcription/translation, membrane trafficking, and branched-chain amino acid catabolism . It also influences pathways involved in neurodegenerative diseases, especially Alzheimer’s disease and Parkinson’s disease .
Pharmacokinetics
This compound has been determined to be suitable for daily oral dosing based on its pharmacokinetic profile . It undergoes biotransformation to its main metabolite, which also actively targets sigma-1 and muscarinic receptors like its parent drug . The maximum tolerated dose of the drug was determined to be 55 mg .
Result of Action
The activation of SIGMAR1 by this compound is pivotal to restoring neural cell homeostasis and promoting neuroplasticity . It has been shown to promote autophagy and suppress the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation . This results in the restoration of complete housekeeping function within the body .
Analyse Biochimique
Biochemical Properties
ANAVEX 2-73 interacts with the sigma-1 receptor (SIGMAR1), a chaperone protein present in most tissues . The activation of SIGMAR1 by this compound is suggested to be pivotal in restoring neural cell homeostasis and promoting neuroplasticity . This interaction plays a crucial role in biochemical reactions, particularly in the modulation of calcium signaling and the reduction of oxidative stress .
Cellular Effects
This compound has shown to exert various effects on cellular processes. It has been reported to restore cellular balance by targeting protein misfolding, oxidative stress, mitochondrial dysfunction, inflammation, and cellular stress . In Alzheimer’s disease, it has demonstrated a significant reduction in clinical decline . In Parkinson’s disease dementia, patients’ clinical symptoms consistently improved during the 48-week study under active this compound treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the sigma-1 receptor (SIGMAR1), which is thought to play a key role in maintaining cellular homeostasis and promoting neuroplasticity . Activation of SIGMAR1 by this compound has been suggested to induce cytoprotective autophagic pathways . Furthermore, it has been shown to promote autophagy and suppress the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent improvement in patients’ clinical symptoms over time . In a 48-week Phase 2 study, this compound treatment resulted in improvements of all efficacy endpoints . Further analysis of the data remains ongoing, and the company plans to submit the data for publication in a peer-reviewed medical journal .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, including Fmr1 knockout mice, a validated model for Fragile X Syndrome . The study evaluated doses of this compound, which resulted in the reversal of hyperactivity and restoration of associative learning as well as reduction in anxiety-like and perseverative behaviors .
Metabolic Pathways
This compound is involved in several metabolic pathways. Pathway analysis of differentially expressed genes suggests that this compound may correct metabolic alterations in patients with Rett syndrome through enhanced mitochondrial energy production and increased expression of genes involved in oxidative phosphorylation, fatty acid metabolism, developmental signaling pathways, transcription/translation, membrane trafficking, and branched-chain amino acid catabolism .
Transport and Distribution
As an orally available drug, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, potentially crossing the blood-brain barrier to exert its effects in the central nervous system .
Subcellular Localization
Given its role as an activator of the sigma-1 receptor, it is likely to be localized in areas where this receptor is present, such as the endoplasmic reticulum and the mitochondria-associated endoplasmic reticulum membrane .
Méthodes De Préparation
La préparation d'Anavex 2-73 implique des voies de synthèse qui ciblent le récepteur sigma-1 et les récepteurs muscariniques. Le composé est synthétisé par une série de réactions chimiques qui impliquent la formation de ses formes cristallines. Les voies de synthèse et les conditions réactionnelles spécifiques sont la propriété d'Anavex Life Sciences et sont couvertes par divers brevets . Les méthodes de production industrielle se concentrent sur la garantie de la pureté et de la stabilité du composé, ce qui est crucial pour son efficacité et sa sécurité dans les essais cliniques .
Analyse Des Réactions Chimiques
Anavex 2-73 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, ce qui peut modifier la structure et l'activité du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, ce qui peut également avoir un impact sur les propriétés du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, ce qui peut modifier la fonctionnalité du composé.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Comparaison Avec Des Composés Similaires
Anavex 2-73 est unique en son genre en raison de son activation double des récepteurs sigma-1 et muscariniques, ce qui le distingue des autres composés ciblant uniquement l'un de ces récepteurs. Parmi les composés similaires, on peut citer :
Donépézil : Cible principalement l'acétylcholinestérase pour augmenter les niveaux d'acétylcholine dans le cerveau.
Mémanatine : Cible les récepteurs NMDA pour prévenir l'excitotoxicité dans les troubles neurodégénératifs.
Rivastigmine : Inhibe à la fois l'acétylcholinestérase et la butyrylcholinestérase pour améliorer la fonction cholinergique.
Comparé à ces composés, l'activation double du récepteur d'this compound offre un mécanisme d'action plus large, offrant potentiellement des avantages thérapeutiques plus complets .
Propriétés
IUPAC Name |
1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQOLYDPQKHFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195615-84-0 | |
| Record name | Blarcamesine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLARCAMESINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B560433.png)



![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)

methanone](/img/structure/B560441.png)

![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)

![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)


